molecular formula C22H39N9O5 B1665430 Acetyl Tetrapeptide-3 CAS No. 827306-88-7

Acetyl Tetrapeptide-3

Cat. No.: B1665430
CAS No.: 827306-88-7
M. Wt: 509.6 g/mol
InChI Key: RRJOMESUBQAYOA-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Acetyl Tetrapeptide-3 plays a significant role in biochemical reactions, particularly in the context of hair growth and skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme 5-α reductase, which it inhibits to modulate the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss . Additionally, this compound increases the protein levels of type III collagen and laminins in human fibroblasts, which are crucial for maintaining skin structure and integrity . It also stimulates the renewal of proteins in the extracellular matrix of hair follicles, such as collagen I and III, and laminin, thereby strengthening hair roots and promoting hair growth .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In hair follicles, it reduces local micro-inflammations by decreasing the production of the pro-inflammatory cytokine interleukin-8 (IL-8), thus preventing hair follicle miniaturization . It also stimulates the activity of cells in the dermal papilla, which is essential for initiating a new hair growth cycle . In skin cells, this compound enhances the expression of collagen VII at the dermal-epidermal junction, thereby improving skin elasticity and reducing signs of aging . Furthermore, it influences cell signaling pathways and gene expression related to hair growth and skin health.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of the enzyme 5-α reductase, thereby reducing the levels of dihydrotestosterone (DHT) and preventing hair loss . Additionally, this compound increases the expression of extracellular matrix proteins such as collagen I, III, and laminin by stimulating the renewal of these proteins in hair follicles . It also enhances the expression of collagen VII in skin cells, which is crucial for maintaining skin structure and integrity . These interactions result in improved hair growth, stronger hair roots, and enhanced skin health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, which include a dry place at temperatures between 32 and 39.2°F for short-term storage and -4°F for long-term storage . Over time, this compound has been shown to maintain its efficacy in promoting hair growth and improving skin health. Long-term studies have demonstrated its ability to stimulate the renewal of extracellular matrix proteins and enhance the activity of cells in the dermal papilla, leading to sustained hair growth and improved skin elasticity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it has been shown to effectively stimulate hair growth and improve skin health without causing any adverse effects . At higher dosages, there may be a risk of toxicity or adverse effects, although specific data on these effects are limited. It is important to determine the optimal dosage to achieve the desired effects while minimizing any potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to hair growth and skin health. It interacts with enzymes such as 5-α reductase and proteins in the extracellular matrix to exert its effects . The compound also influences metabolic flux and metabolite levels by modulating the expression of extracellular matrix proteins and cytokines involved in hair growth and skin health . These interactions contribute to the overall efficacy of this compound in promoting hair growth and improving skin health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to interact with proteins in the extracellular matrix, such as collagen and laminin, which facilitate its localization and accumulation in hair follicles and skin cells . These interactions ensure that this compound reaches its target sites and exerts its beneficial effects on hair growth and skin health.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. In hair follicles, it is found in the extracellular matrix surrounding the hair papilla, where it stimulates the renewal of proteins such as collagen I and III, and laminin . In skin cells, this compound enhances the expression of collagen VII at the dermal-epidermal junction, thereby improving skin structure and integrity . These subcellular localizations are crucial for the compound’s efficacy in promoting hair growth and improving skin health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl Tetrapeptide-3 is synthesized through the acetylation reaction of tetrapeptide-3 . The process involves the sequential addition of amino acids to form the peptide chain, followed by the acetylation of the N-terminal amino group.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyl Tetrapeptide-3 primarily undergoes acetylation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Peptide Bond Formation: Carbodiimide reagents (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt).

Major Products: The major product of these reactions is this compound itself, with the acetyl group attached to the N-terminal amino group of the tetrapeptide chain .

Scientific Research Applications

Acetyl Tetrapeptide-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJOMESUBQAYOA-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827306-88-7
Record name Acetyl tetrapeptide-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL TETRAPEPTIDE-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1HW9N9QBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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